molecular formula C15H10ClNO2SD4 B602609 rac-Clopidogrel-d4 Carboxylic Acid CAS No. 1246814-52-7

rac-Clopidogrel-d4 Carboxylic Acid

货号: B602609
CAS 编号: 1246814-52-7
分子量: 311.82
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of the drug Clopidogrel. It is used as an internal standard for the quantification of Clopidogrel by gas chromatography or liquid chromatography-mass spectrometry. The compound has the molecular formula C15H10ClD4NO2S and a molecular weight of 311.82 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-d4 Carboxylic Acid involves the deuteration of Clopidogrel Carboxylic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger

生物活性

Rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of Clopidogrel, a widely used antiplatelet medication. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolism, and clinical implications.

  • Molecular Formula : C15H10ClNO2SD4
  • Molecular Weight : 311.82 g/mol
  • CAS Number : 1246814-52-7

Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The primary metabolic pathway involves conversion to the active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets, thus preventing ADP-induced platelet aggregation. The this compound represents an inactive form resulting from the hydrolysis of clopidogrel, accounting for approximately 85% of clopidogrel metabolism in humans .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using high-performance liquid chromatography (HPLC). Key findings include:

  • Stability : The compound remains stable at room temperature for one week and can be stored at -80°C for up to nine months .
  • Detection : It can be detected in plasma samples, indicating its presence following clopidogrel administration .

Antiplatelet Activity

While this compound itself does not exhibit antiplatelet activity, it is essential to understand its role in the overall pharmacological effects of clopidogrel. The active metabolites (H3 and H4) derived from clopidogrel are responsible for the drug's therapeutic effects. Specifically, H4 is the most potent isomer, exhibiting approximately twice the activity of H2 in inhibiting platelet aggregation .

Case Studies

  • Feline Study : A study involving healthy cats demonstrated that clopidogrel administration led to significant plasma concentrations of both clopidogrel and its metabolites, including this compound. The pharmacokinetic analysis showed that the presence of this metabolite correlates with the overall efficacy of clopidogrel treatment in preventing thromboembolic events .
  • Human Pharmacokinetics : Clinical trials have shown that genetic polymorphisms (e.g., CYP2C19*17) can influence the metabolism of clopidogrel and its active metabolites, affecting platelet inhibition and clinical outcomes. Studies indicated a significant correlation between plasma concentrations of active metabolites and platelet aggregation inhibition .

Data Tables

Parameter Value
Molecular Weight311.82 g/mol
Stability at Room Temp1 week
Stability at -80°C9 months
% Active Metabolite Formation~15%
Metabolite Activity Description
H3ModerateActive but less potent than H4
H4HighMost potent; irreversibly inhibits P2Y12 receptor

科学研究应用

Pharmacokinetic Studies

Pharmacokinetic studies utilizing rac-Clopidogrel-d4 Carboxylic Acid are critical for understanding the metabolism of clopidogrel in various populations. As an isotopically labeled compound, it allows researchers to trace the metabolic pathways of clopidogrel more accurately.

  • Method Validation : A study validated a method for quantifying clopidogrel and its metabolites, including this compound, in biological samples. The method employed high-performance liquid chromatography coupled with tandem mass spectrometry, demonstrating high specificity and sensitivity for the detection of both the active metabolite and the carboxylic acid derivative in feline plasma .
  • Impact of Genetic Variants : Research has shown that genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP2C19) significantly affect the pharmacokinetics of clopidogrel. Studies involving this compound help elucidate these relationships by measuring the concentration of active metabolites in different genotypes .

Therapeutic Monitoring

The use of this compound extends to therapeutic drug monitoring, where it aids in assessing patient adherence and response to clopidogrel therapy.

  • Clinical Relevance : In clinical settings, measuring levels of clopidogrel metabolites can provide insights into patient responses to treatment. For example, studies have indicated that higher levels of the active metabolite correlate with improved inhibition of platelet aggregation, which is crucial for patients undergoing procedures like percutaneous coronary intervention .

Drug Interaction Studies

This compound is also instrumental in studying drug interactions that may affect clopidogrel metabolism.

  • Cytochrome P450 Interactions : The compound has been used to investigate how co-administered drugs influence the metabolic conversion of clopidogrel into its active forms. For instance, certain medications may inhibit CYP2C19 activity, leading to reduced formation of the active metabolite and consequently diminished therapeutic efficacy .

Comparative Bioavailability Studies

Comparative studies assessing the bioavailability of different formulations of clopidogrel often utilize this compound as a reference standard.

  • Bioequivalence Testing : Research has demonstrated that this compound can be used to evaluate the bioavailability of generic versus brand-name formulations of clopidogrel. Such studies are essential for ensuring that generic products deliver therapeutic effects comparable to their branded counterparts .

Case Studies and Clinical Trials

Numerous case studies highlight the utility of this compound in clinical trials aimed at optimizing antiplatelet therapy.

  • Efficacy in Diverse Populations : Clinical trials have shown variability in response to clopidogrel based on genetic factors. For example, studies involving patients with acute coronary syndrome have demonstrated that those with certain genetic variants exhibit different levels of platelet inhibition when treated with standard doses of clopidogrel .

属性

IUPAC Name

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675774
Record name [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-52-7
Record name [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 100 mg (0.3466 mmole) (±)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl) acetonitrile was dissolved in 2 mL t-butanol and add 1.5 mL HCl was added. The reaction mixture was refluxed for 9 hrs at 100° C. In the end, after the completion of reaction, water was added and pH was brought to 4 with 10% KOH solution. The product was extracted with 5 mL dichloromethane and proceeded as given in the earlier example. The yield was 40 mg (38%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Name
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
63.9 g
Type
reactant
Reaction Step Three
Name
Quantity
142 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-Clopidogrel-d4 Carboxylic Acid
Reactant of Route 2
rac-Clopidogrel-d4 Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
rac-Clopidogrel-d4 Carboxylic Acid
Reactant of Route 4
rac-Clopidogrel-d4 Carboxylic Acid
Reactant of Route 5
rac-Clopidogrel-d4 Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
rac-Clopidogrel-d4 Carboxylic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。